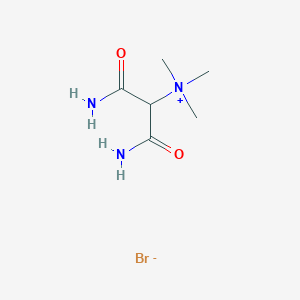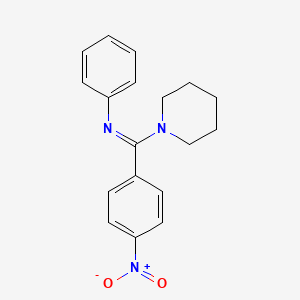
Benzonitrile, 4-(2,2-dichlorocyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is an organic compound with the molecular formula C10H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dichlorocyclopropyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(2,2-dichlorocyclopropyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 2,2-dichlorocyclopropane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Another method involves the direct chlorination of 4-cyanotoluene followed by cyclopropanation. This process requires the use of chlorine gas and a suitable catalyst to achieve the desired substitution and cyclopropanation.
Industrial Production Methods
On an industrial scale, the production of benzonitrile, 4-(2,2-dichlorocyclopropyl)- may involve the ammoxidation of 4-chlorotoluene followed by cyclopropanation. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and pressures, with the use of ammonia and oxygen as reactants.
化学反応の分析
Types of Reactions
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of benzonitrile, 4-(2,2-dichlorocyclopropyl)- involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. The 2,2-dichlorocyclopropyl group can also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Benzonitrile: The parent compound, without the 2,2-dichlorocyclopropyl group.
4-Chlorobenzonitrile: A similar compound with a single chlorine atom at the 4-position.
2,4-Dichlorobenzonitrile: A compound with two chlorine atoms at the 2- and 4-positions.
Uniqueness
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
63028-04-6 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC名 |
4-(2,2-dichlorocyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)5-9(10)8-3-1-7(6-13)2-4-8/h1-4,9H,5H2 |
InChIキー |
KZURTCKFWPZXSF-UHFFFAOYSA-N |
正規SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


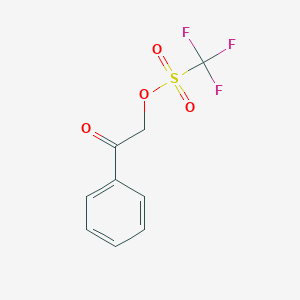
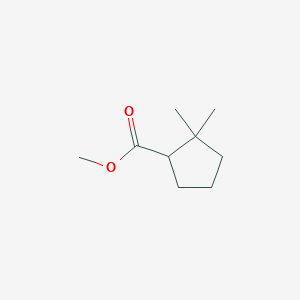
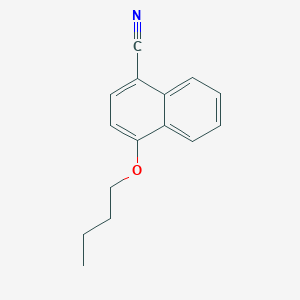
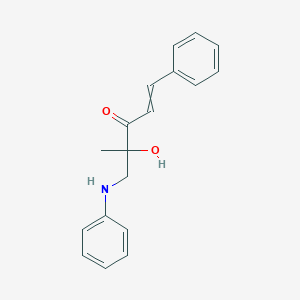
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)
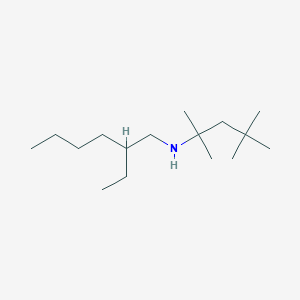
![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
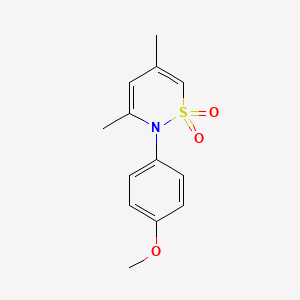


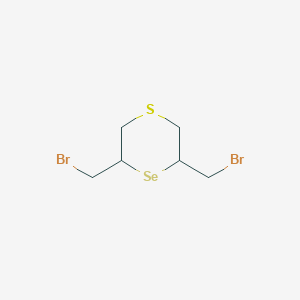
![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
